![molecular formula C13H18ClFN2O B14795484 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorofluorophenyl group, and a dimethylbutanamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a benzene ring to form 2-chloro-6-fluorobenzene.
Alkylation: The chlorofluorophenyl intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with an amine and a butanamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorofluorophenyl group can be reduced to form a more saturated compound.
Substitution: The chlorine atom in the chlorofluorophenyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds.
Scientific Research Applications
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropurine: Another compound with a similar amino and chlorinated aromatic structure.
2-(2-chloro-6-fluorophenyl)acetamides: These compounds share the chlorofluorophenyl group and have been studied for their biological activities.
Uniqueness
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H18ClFN2O |
|---|---|
Molecular Weight |
272.74 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClFN2O/c1-8(2)12(16)13(18)17(3)7-9-10(14)5-4-6-11(9)15/h4-6,8,12H,7,16H2,1-3H3 |
InChI Key |
LLGIYCHIDAZSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


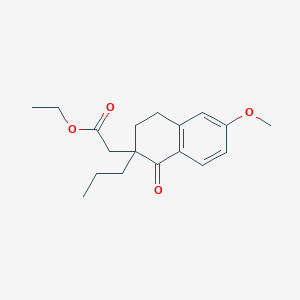
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
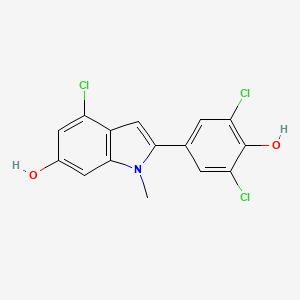
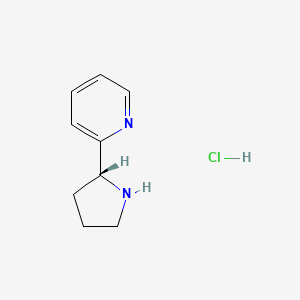
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
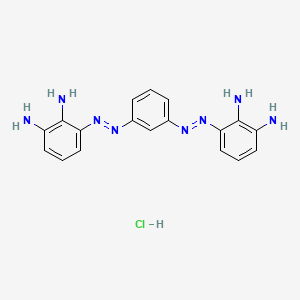
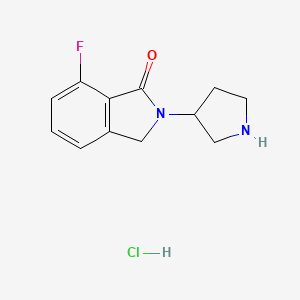
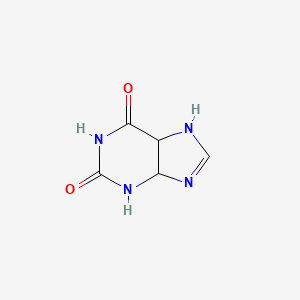
![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)
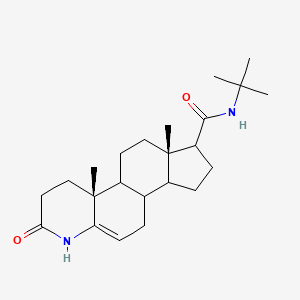
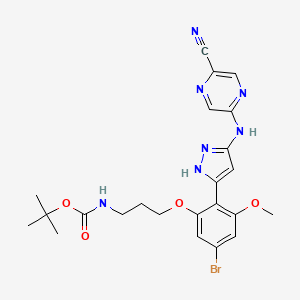
![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)
